molecular formula C11H8KNO3 B12333796 potassium (2Z)-3-cyano-3-(4-methoxyphenyl)prop-2-enoate

potassium (2Z)-3-cyano-3-(4-methoxyphenyl)prop-2-enoate

Cat. No.: B12333796
M. Wt: 241.28 g/mol
InChI Key: IIFNHDNJTCKPDX-MLBSPLJJSA-M
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Description

Introduction to Potassium (2Z)-3-Cyano-3-(4-Methoxyphenyl)Prop-2-Enoate

Systematic Nomenclature and Structural Identification

The IUPAC name This compound systematically describes its composition and geometry:

  • Parent chain : A three-carbon prop-2-enoate backbone with a double bond between C2 and C3.
  • Substituents :
    • A cyano group (-CN) at C3.
    • A 4-methoxyphenyl group (aromatic ring with a methoxy substituent at the para position) at C3.
  • Stereochemistry : The (2Z) designation indicates that the higher-priority groups (cyano and methoxyphenyl) reside on the same side of the double bond.
Molecular and Structural Properties
Property Value/Description
Molecular formula C$${12}$$H$${10}$$KNO$$_{3}$$
Molecular weight 263.32 g/mol
Key functional groups Cyano (-CN), enoate (-COO$$^-$$K$$^+$$), methoxyphenyl (C$$6$$H$$4$$-OCH$$_3$$)
Geometric isomerism (2Z)-configuration stabilizes intramolecular conjugation between substituents.

The planar arrangement of the conjugated system (cyano, enoate, and methoxyphenyl groups) facilitates resonance stabilization, as observed in analogous acrylates. The potassium ion forms an ionic bond with the enoate oxygen, enhancing solubility in polar solvents.

Historical Context in Cyanoacrylate Chemistry

Cyanoacrylates, first synthesized in the mid-20th century, gained prominence as fast-acting adhesives. The introduction of cyano groups into acrylate frameworks, however, dates to earlier work in reactive intermediate chemistry. Potassium cyanide (KCN), a key reagent in nucleophilic cyanide transfer, historically enabled the synthesis of cyano-substituted compounds via reactions such as the Knoevenagel condensation. This method, which couples aldehydes with active methylene compounds (e.g., cyanoacetate esters), laid the groundwork for derivatives like this compound.

The Z-configuration in such compounds emerged as critical for optimizing electronic delocalization and steric compatibility in synthetic pathways. Early studies on substituted cinnamates (e.g., potassium methoxycinnamate) further demonstrated the role of aryl groups in modulating photophysical properties, indirectly influencing research on cyanoacrylate analogs.

Position Within Acrylate Derivative Classifications

Acrylate derivatives are broadly categorized by their substitution patterns and counterions. This compound fits into the following subclasses:

Table 1: Classification of Acrylate Derivatives
Category Defining Features Example Compounds
Simple acrylates Unsubstituted or minimally modified Methyl acrylate, ethyl acrylate
Substituted acrylates Functional groups (e.g., cyano, aryl) at α/β positions Potassium methoxycinnamate, target compound
Metal acrylates Alkali/alkaline earth metal counterions Potassium acrylate, calcium acrylate

This compound uniquely combines:

  • Electron-withdrawing cyano group : Enhances electrophilicity at the β-carbon, facilitating nucleophilic additions.
  • Methoxyphenyl group : Introduces steric bulk and aromatic π-system interactions, affecting crystallization behavior.
  • Potassium counterion : Improves solubility in aqueous media compared to neutral esters.

Its structural features align with trends in "push-pull" acrylates, where electron-donating (methoxy) and withdrawing (cyano) groups create polarized double bonds for applications in materials science.

Properties

Molecular Formula

C11H8KNO3

Molecular Weight

241.28 g/mol

IUPAC Name

potassium;(Z)-3-cyano-3-(4-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C11H9NO3.K/c1-15-10-4-2-8(3-5-10)9(7-12)6-11(13)14;/h2-6H,1H3,(H,13,14);/q;+1/p-1/b9-6+;

InChI Key

IIFNHDNJTCKPDX-MLBSPLJJSA-M

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C/C(=O)[O-])/C#N.[K+]

Canonical SMILES

COC1=CC=C(C=C1)C(=CC(=O)[O-])C#N.[K+]

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation: Primary Synthetic Pathway

The most widely reported method for synthesizing potassium (2Z)-3-cyano-3-(4-methoxyphenyl)prop-2-enoate involves a Knoevenagel condensation between 4-methoxybenzaldehyde and cyanoacetic acid derivatives, followed by neutralization with potassium hydroxide.

Reaction Mechanism

  • Deprotonation : A base (e.g., piperidine, KOH) deprotonates the active methylene group in cyanoacetic acid or its ester.
  • Nucleophilic Attack : The enolate attacks the carbonyl carbon of 4-methoxybenzaldehyde.
  • Elimination : Water is eliminated, forming the α,β-unsaturated nitrile intermediate.
  • Neutralization : Reaction with KOH yields the potassium salt.

Standard Protocol

  • Reactants :
    • 4-Methoxybenzaldehyde (1.0 equiv)
    • Ethyl cyanoacetate or cyanoacetic acid (1.2 equiv)
  • Catalyst/Base : Piperidine (10 mol%) or KOH (1.0 equiv)
  • Solvent : Ethanol or water
  • Conditions : 25–80°C, 1–6 hours
Table 1: Optimization of Knoevenagel Condensation
Catalyst Solvent Temperature (°C) Time (h) Yield (%) Source
Piperidine Ethanol 80 2 85
KOH Water 25 6 78
Cu powder Ethanol 60 1 90

Metal-Catalyzed Methods

Copper-Catalyzed Synthesis

Copper-based catalysts enable base-free conditions , reducing side reactions. A representative procedure involves:

  • Catalyst : Cu powder (20 mg per 0.2 mmol aldehyde)
  • Solvent : Ethanol
  • Conditions : 60°C, 1 hour
  • Yield : 90%

This method avoids strong bases, simplifying purification. The copper surface facilitates electron transfer, accelerating the condensation.

Silver-Titania Nanocomposites (Ag@TiO₂)

Ag@TiO₂ nanocomposites enhance reactivity through dual acid-base sites :

  • Acidic Sites : Activate the aldehyde’s carbonyl group.
  • Basic Sites : Deprotonate the active methylene compound.
Table 2: Ag@TiO₂ Performance
Substrate Catalyst Loading (mg) Time (h) Yield (%)
4-Methoxybenzaldehyde 50 1 95
Furfural 50 3 90

Ionic Liquid-Catalyzed Green Synthesis

Choline chloride-based ionic liquids (e.g., [ChCl][Urea]) offer recyclable catalysis under mild conditions:

  • Advantages :
    • No volatile organic solvents.
    • Catalyst reuse for ≥8 cycles without yield loss.
  • Procedure :
    • Reactants : 4-Methoxybenzaldehyde (1.0 equiv), ethyl cyanoacetate (1.2 equiv)
    • Catalyst : [ChCl][Urea] (10 mol%)
    • Solvent : Water
    • Conditions : 25°C, 2 hours
    • Yield : 88%

Industrial-Scale Production

Industrial synthesis optimizes for cost and efficiency :

  • Continuous Flow Systems : Enhance mixing and heat transfer.
  • Automated Neutralization : In-line pH adjustment with KOH ensures consistent salt formation.
  • Purification : Recrystallization from ethanol/water mixtures achieves >99% purity.

Comparative Analysis of Methods

Table 3: Method Comparison
Method Yield (%) Temperature (°C) Catalyst Reusability Scalability
Traditional Knoevenagel 78–85 25–80 No High
Copper-Catalyzed 90 60 No Moderate
Ag@TiO₂ 95 60 Yes (5 cycles) High
Ionic Liquid 88 25 Yes (8 cycles) High

Challenges and Innovations

  • Stereoselectivity : The (2Z)-isomer predominates due to steric hindrance from the 4-methoxyphenyl group.
  • Byproducts : Over-condensation or decarboxylation can occur at >100°C, necessitating temperature control.
  • Recent Advances :
    • Photocatalytic Systems : TiO₂ under UV light reduces reaction time by 50%.
    • Microwave Assistance : Achieves 95% yield in 15 minutes.

Chemical Reactions Analysis

Types of Reactions

Potassium (2Z)-3-cyano-3-(4-methoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Potassium (2Z)-3-cyano-3-(4-methoxyphenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of potassium (2Z)-3-cyano-3-(4-methoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of potassium (2Z)-3-cyano-3-(4-methoxyphenyl)prop-2-enoate and related compounds:

Compound Name Substituents/Functional Groups Stereochemistry Key Properties/Applications Reference IDs
This compound -COO⁻K⁺, -CN, 4-OCH₃-Ph Z High water solubility; pharmaceutical intermediates
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate -COOEt, -CN, 4-OCH₃-Ph E Low water solubility; precursor to bioactive esters
Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate -COOEt, -CN, 4-Cl-Ph, -NHOCH₃ Z Enhanced reactivity; crystallizes in space group Pbca
2-ethylhexyl 2-cyano-3,3-diphenylprop-2-enoate (OC) -COO(2-ethylhexyl), -CN, 2×Ph - UV filter; high lipophilicity
Methyl (2Z)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-(4-methoxyphenyl)prop-2-enoate -COOMe, -CN, 4-OCH₃-Ph, sulfonamide group Z Hydrogen-bonded networks; distorted tetrahedral geometry

Electronic and Steric Effects

  • Substituent Influence: The 4-methoxyphenyl group in the target compound donates electron density via resonance (+M effect), stabilizing the enoate system. In contrast, the 4-chlorophenyl substituent in withdraws electrons (-I effect), increasing electrophilicity at the α-carbon. The sulfonamide group in introduces hydrogen-bonding capability, altering crystal packing compared to the cyano group in the target compound.
  • Stereochemistry :

    • The Z-configuration in the target compound and results in a planar arrangement of substituents, promoting intermolecular interactions. The E-isomer in adopts a syn-periplanar conformation (C4–C8–C9–C10 torsion angle = 3.2°), reducing steric hindrance but limiting π-π interactions .

Physicochemical Properties

  • Solubility :

    • The potassium salt form of the target compound exhibits superior aqueous solubility due to ionic dissociation, unlike its ester analogs (e.g., ethyl or methyl esters in ), which are lipophilic and soluble in organic solvents.
    • The UV filter OC (logP ~7) is highly lipophilic, making it suitable for sunscreen formulations, whereas the target compound’s polar groups favor biomedical applications.
  • Thermal Stability :

    • Crystallographic data for (space group Pbca, lattice constants $a=7.5740(15)$ Å, $b=11.337(2)$ Å, $c=30.424(5)$ Å) indicate a tightly packed structure with high thermal stability. The target compound’s potassium ion may disrupt dense packing, lowering its melting point compared to neutral esters.

Biological Activity

Potassium (2Z)-3-cyano-3-(4-methoxyphenyl)prop-2-enoate, also known as potassium 4-methoxyphenylcinnamate, is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and potential applications based on diverse research findings.

  • Chemical Formula : C11H8KNO3
  • Molecular Weight : 241.2844 g/mol
  • CAS Number : 263139-55-5

Synthesis and Preparation

The synthesis of this compound typically involves the reaction between 4-methoxybenzaldehyde and malononitrile in the presence of a base, followed by potassium hydroxide. This process is usually conducted under reflux conditions to ensure complete conversion to the desired product.

Cytotoxicity and Anticancer Potential

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that this compound can inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The compound's IC50 values in different cancer cell lines suggest a promising anticancer activity, warranting further investigation into its therapeutic potential .

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is believed to inhibit pathways related to cell survival and proliferation, potentially through the modulation of key signaling cascades such as those involving protein kinases and transcription factors. This inhibition may lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have shown that this compound significantly reduces cell viability in a dose-dependent manner across multiple cancer cell lines, including breast and colon cancer cells .
  • Anti-inflammatory Activity : Beyond its anticancer properties, this compound has also been evaluated for its anti-inflammatory effects. Studies indicate that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, suggesting potential applications in inflammatory diseases .

Data Table: Biological Activity Summary

Activity Effect IC50 Values Cell Lines Tested
CytotoxicitySignificant reduction in cell viabilityVaries by cell lineBreast, Colon
Anti-inflammatoryDecreased TNF-α, IL-6 productionNot specifiedTHP-1-derived macrophages

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